molecular formula C9H20Cl2N2S B1378605 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride CAS No. 1461714-84-0

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride

Cat. No.: B1378605
CAS No.: 1461714-84-0
M. Wt: 259.24 g/mol
InChI Key: OAUKYTSNPMYEOE-UHFFFAOYSA-N
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Description

“3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride” is an organic compound used in various fields of research and industry . It has a molecular weight of 259.24 g/mol and a molecular formula of C9H20Cl2N2S .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The specific synthesis process for “this compound” is not available in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Cycloaddition Reactions

    The compound has been studied for its role in [3+2]- versus [4+2]-cycloaddition reactions involving pyrrolidine-derived azomethine ylides. This research provides insights into novel synthetic pathways for creating pyrrolo-pyridazines, indicating its utility in the synthesis of complex heterocyclic structures (Deryabina et al., 2006).

  • Spin-Crossover and Phase Changes in Iron(II) Complexes

    A study on iron(II) complexes highlighted the significant role of the methylsulfanyl group in affecting spin-crossover behaviors and crystallographic phase changes, demonstrating the compound’s potential in the design of materials with tunable magnetic properties (Cook et al., 2015).

Catalysis and Material Science

  • Synthesis of Pyrrolylpyridines

    The compound has been utilized in innovative synthetic approaches for creating pyrrolylpyridines from alkynes and isothiocyanates, underscoring its value in constructing biologically relevant heterocycles with potential applications in pharmacology and material science (Nedolya et al., 2015).

  • Synthesis of Spiro-pyrido-pyrrolizines and Pyrrolidines

    Another application involves the synthesis of spiro compounds via cycloaddition reactions. These compounds were evaluated for antimycobacterial activity, showing the potential for developing new therapeutic agents (Kumar et al., 2009).

Pharmaceutical and Biological Research

  • Antibacterial and Antimycobacterial Activities: Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, related to the initial compound, have been synthesized and evaluated for their microbiological activity, demonstrating significant potential for the development of new antibacterial and antimycobacterial agents (Miszke et al., 2008).

Properties

IUPAC Name

3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-12-9-7-10-6-8(9)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUKYTSNPMYEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CNCC1N2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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